molecular formula C15H13BrO B1597185 3-Bromo-1,1-diphenylacetone CAS No. 33609-25-5

3-Bromo-1,1-diphenylacetone

Cat. No.: B1597185
CAS No.: 33609-25-5
M. Wt: 289.17 g/mol
InChI Key: MXUDDMSHZFPMLF-UHFFFAOYSA-N
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Description

3-Bromo-1,1-diphenylacetone is an organic compound with the molecular formula C15H13BrO It is a brominated derivative of 1,1-diphenylacetone, characterized by the presence of a bromine atom attached to the alpha carbon of the acetone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,1-diphenylacetone typically involves the bromination of 1,1-diphenylacetone. One common method is as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,1-diphenylacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 1,1-diphenyl-2-bromoethanol.

    Oxidation: Corresponding carboxylic acids or other oxidized products.

Scientific Research Applications

3-Bromo-1,1-diphenylacetone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-1,1-diphenylacetone involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s chemical properties .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1,1-diphenylacetone is unique due to the presence of the bromine atom, which significantly influences its reactivity and potential applications. The bromine atom enhances its electrophilic nature, making it more reactive in substitution reactions compared to its non-brominated counterparts.

Biological Activity

3-Bromo-1,1-diphenylacetone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a bromo-substituted derivative of diphenylacetone. Its structure can be represented as follows:

C15H13BrO\text{C}_{15}\text{H}_{13}\text{Br}\text{O}

This compound features a bromine atom attached to the acetone moiety, which may influence its reactivity and biological interactions.

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anticancer Activity
The compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The bromine substituent is believed to enhance the compound's ability to interact with cellular targets involved in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound has been observed to increase ROS levels within cells, leading to oxidative stress that can trigger apoptosis in cancer cells .
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular proliferation and survival, contributing to its anticancer effects .
  • Interaction with Cellular Receptors : The compound’s structure allows it to interact with various receptors, potentially modulating signaling pathways critical for cell growth and survival .

Research Findings and Case Studies

Several studies have documented the biological effects of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of cell proliferation enzymes

Case Study: Anticancer Activity

In a specific study involving human breast cancer cell lines, this compound was shown to significantly reduce cell viability. The mechanism was linked to increased levels of ROS and subsequent activation of the apoptotic pathway. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent against breast cancer .

Properties

IUPAC Name

3-bromo-1,1-diphenylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c16-11-14(17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUDDMSHZFPMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383280
Record name 3-bromo-1,1-diphenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33609-25-5
Record name 3-bromo-1,1-diphenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4.20 g. of 1,1-diphenyl-2-propanone in 25 ml. of acetic acid is heated at 60°-70° C. and 1.0 ml. of bromine in 8 ml. of acetic acid is added dropwise. The reaction mixture is held at 60°-70° C. for one hour and then poured into ice. Toluene is added. The toluene layer is separated, washed with water, dried over magnesium sulfate and concentrated to obtain 1-bromo-3,3-diphenyl-2-propanone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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